4‑Bromoquinoline‑5,8‑dione Displays 4‑Fold Higher MAO‑B Inhibition than a Structurally Related Quinoline‑5,8‑dione
4‑Bromoquinoline‑5,8‑dione inhibits human recombinant MAO‑B with an IC50 of 130 nM [REFS‑1]. In contrast, a quinoline‑5,8‑dione derivative lacking the 4‑bromo substitution (CHEMBL5081574) exhibits an IC50 of 530 nM under identical assay conditions [REFS‑2]. This represents a 4‑fold improvement in inhibitory potency directly attributable to the 4‑bromo group.
| Evidence Dimension | Inhibition of human recombinant MAO‑B |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Quinoline‑5,8‑dione derivative (CHEMBL5081574): IC50 = 530 nM |
| Quantified Difference | 4.08‑fold lower IC50 (more potent) |
| Conditions | Inhibition of 4‑hydroxyquinoline formation using kynuramine as substrate; MAO‑B expressed in supersomes |
Why This Matters
Superior MAO‑B inhibition at lower concentrations reduces the amount of compound required for in vitro assays and suggests a more favorable therapeutic window for potential CNS applications.
- [1] BindingDB entry BDBM50585936 (CHEMBL5083613) for 4‑Bromoquinoline‑5,8‑dione: MAO‑B IC50 = 130 nM. View Source
- [2] BindingDB entry BDBM50585932 (CHEMBL5081574): MAO‑B IC50 = 530 nM. View Source
